molecular formula C17H12F3N3O2S2 B2546592 Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate CAS No. 338965-93-8

Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2546592
CAS No.: 338965-93-8
M. Wt: 411.42
InChI Key: KKZCSKGKKCWGCF-UHFFFAOYSA-N
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Description

Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound featuring a 1,2,4-triazine core substituted at positions 3, 5, and 6. The triazine ring is functionalized with:

  • Position 5: A [3-(trifluoromethyl)phenyl]sulfanyl group (-S-C₆H₃(CF₃)), contributing strong electron-withdrawing properties via the trifluoromethyl (-CF₃) moiety.
  • Position 6: An ethyl carboxylate ester (-COOEt), enhancing solubility and serving as a synthetic handle for further modifications.

This compound belongs to a class of triazine derivatives with applications in medicinal chemistry and agrochemical research, owing to the versatility of the triazine scaffold and substituent-driven bioactivity .

Properties

IUPAC Name

ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S2/c1-2-25-16(24)13-15(21-14(23-22-13)12-7-4-8-26-12)27-11-6-3-5-10(9-11)17(18,19)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZCSKGKKCWGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H12F3N3O2S2
  • InChI : InChI=1/C17H12F3N3O2S2/c1-2...

This structure features a triazine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including this compound, as anticancer agents. The following points summarize key findings related to its anticancer activity:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). It exhibited moderate to significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and survival. Specifically, it suppresses the phosphorylation of AKT at low concentrations (0.1 µM), leading to cell cycle arrest and apoptosis in A549 cells .
  • Apoptosis Induction : The compound induces apoptosis in cancer cells through a dose-dependent mechanism, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have documented the biological activity of related triazine compounds:

  • Study on Dual PI3Kα/mTOR Inhibitors : A study demonstrated that similar triazine derivatives could effectively inhibit both PI3Kα and mTOR pathways, resulting in reduced tumor growth in vivo .
  • Antiviral and Antimicrobial Properties : Beyond anticancer activity, triazine derivatives have shown promise as antiviral and antimicrobial agents. Their broad-spectrum activity makes them suitable candidates for further development in various therapeutic areas .

Data Tables

Biological Activity Cell Line Tested IC50 Value (µM) Mechanism
AnticancerA5490.1PI3K/Akt/mTOR inhibition
AnticancerMCF-7ModerateApoptosis induction
AntimicrobialVariousVariableBroad-spectrum activity

Comparison with Similar Compounds

Electronic Effects

  • Thiophen-2-yl vs.
  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) : The -CF₃ group (Target, ) is strongly electron-withdrawing, reducing electron density on the triazine core and possibly improving metabolic stability. In contrast, -Cl () increases polarity but may reduce lipophilicity.

Steric and Solubility Considerations

  • Methylphenyl Substitution : The 4-methylphenyl group in CAS 338965-81-4 adds steric hindrance, which could impede binding to compact active sites but improve crystallinity.
  • Ethyl Carboxylate : Present in all analogs, this group enhances aqueous solubility, facilitating formulation in agrochemical or pharmaceutical contexts.

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